

# Technical Support Center: Enhancing the Stability of Pregabalin Formulations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3R)-3-(aminomethyl)-5-methylhexanoic acid

Cat. No.: B124291

[Get Quote](#)

Welcome to the Technical Support Center for Pregabalin formulation development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Pregabalin stability. Here, we provide in-depth answers to common challenges, troubleshooting guides for when experiments go awry, and proactive strategies to ensure the development of a stable and effective drug product. Our approach is rooted in mechanistic understanding and validated by field-proven insights.

## Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common questions regarding the stability of Pregabalin.

Q1: What are the primary stability concerns when formulating with Pregabalin?

The main stability issues with Pregabalin formulations stem from its chemical structure, specifically the primary amine and carboxylic acid groups. These reactive moieties make Pregabalin susceptible to two primary degradation pathways:

- **Intramolecular Lactamization:** This is an intramolecular cyclization reaction that results in the formation of a toxic impurity known as Pregabalin lactam (4-isobutyl-pyrrolidin-2-one).<sup>[1][2][3][4]</sup> This degradation is influenced by factors such as pH, heat, and moisture.<sup>[1][2][5]</sup>

- Maillard Reaction: Pregabalin's primary amine group can react with reducing sugars (like lactose), which are common pharmaceutical excipients.[6][7][8] This non-enzymatic browning reaction leads to the formation of glycosylamine and Amadori rearrangement products, which can cause discoloration of the formulation and degradation of the active pharmaceutical ingredient (API).[6][7][9]

Beyond these two pathways, general factors like temperature, humidity, and light can also impact the long-term stability of both the API and the finished product.[5][10]

Q2: What is the Pregabalin lactam impurity and why is it a significant concern?

Pregabalin lactam is a cyclic impurity formed through the intramolecular dehydration and cyclization of Pregabalin.[1][2] The formation of this impurity is a critical concern for two main reasons:

- Toxicity: The lactam impurity is considered to be a toxic substance.[1][2] Regulatory agencies have strict limits on the levels of such impurities in the final drug product.
- Process and Storage Dependent: The rate of lactam formation is dependent on pH and can be accelerated by heat and moisture, making it a critical parameter to control during both the manufacturing process and storage.[1][2]

Therefore, monitoring and controlling the levels of Pregabalin lactam is essential for ensuring the safety and efficacy of the final formulation.

Q3: What is the Maillard reaction and how does it manifest in Pregabalin formulations?

The Maillard reaction is a chemical reaction between an amino acid (in this case, the primary amine of Pregabalin) and a reducing sugar (such as lactose, a common filler).[6][7][9] In the context of Pregabalin formulations, this reaction is undesirable and can manifest as:

- Discoloration: The reaction produces a series of colored compounds, leading to a browning of the formulation over time.[7]
- API Degradation: The reaction consumes Pregabalin, leading to a decrease in the potency of the drug.[7]

- Formation of Conjugate Impurities: The reaction forms various Pregabalin-lactose conjugate degradation products.[6][7][11]

The Maillard reaction is influenced by factors such as temperature, water content, and pH.[7]

Q4: What are the recommended storage conditions for Pregabalin API and its formulations?

To maintain the chemical integrity and potency of Pregabalin, specific storage conditions are crucial.

- Temperature: The recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[10] Freezing should be avoided as it can cause irreversible changes to the chemical structure.[10]
- Humidity: Humidity levels should be kept below 60% to prevent moisture absorption, which can accelerate both lactam formation and the Maillard reaction.[10]
- Light: Pregabalin should be protected from direct sunlight.[10]
- Packaging: An airtight container is essential to protect the powder from moisture and air exposure.[10]

Proper storage is a critical factor in ensuring the shelf life of Pregabalin, which is typically 2 to 3 years from the date of manufacture when stored correctly.[10]

## Part 2: Troubleshooting Guide - Pinpointing and Resolving Instability

This section provides a structured approach to diagnosing and addressing stability issues encountered during your experiments.

### Section 2.1: Identifying Degradation Products

Q5: I'm seeing a new, unidentified peak in my stability-indicating HPLC analysis. How can I determine if it's a known Pregabalin degradant?

When an unknown peak appears, a systematic approach is necessary for identification.

- **Relative Retention Time (RRT) Comparison:** Compare the RRT of the unknown peak with the RRTs of known Pregabalin impurities (e.g., Pregabalin lactam, Maillard reaction products) established during your method validation or from reference standards.
- **Forced Degradation Study:** Perform a forced degradation study on the Pregabalin API under various stress conditions (acidic, basic, oxidative, thermal, photolytic).<sup>[12][13][14][15][16]</sup> Analyze the stressed samples using your HPLC method. The appearance of the unknown peak under specific stress conditions can provide clues to its identity. For instance, an increase in the peak under acidic or basic conditions at elevated temperatures might suggest it is the lactam impurity.<sup>[13]</sup>
- **Mass Spectrometry (MS) Analysis:** If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification. The mass-to-charge ratio ( $m/z$ ) of the unknown peak can be used to determine its molecular weight and fragmentation pattern, which can then be compared to the known structures of Pregabalin degradants.<sup>[7]</sup>

Q6: What are the typical chromatographic and spectral properties of Pregabalin and its key impurities?

While specific retention times are method-dependent, here are some general characteristics:

| Compound          | Typical Elution Order (Reversed-Phase HPLC)  | UV Detection Wavelength                                                                                                   | Key Mass Spec Fragment (m/z)                |
|-------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|
| Pregabalin        | Elutes relatively early due to its polarity. | Lacks a strong chromophore, often detected at low UV wavelengths (e.g., 210 nm). <a href="#">[5]</a> <a href="#">[17]</a> | 160.1 [M+H] <sup>+</sup>                    |
| Pregabalin Lactam | Typically elutes later than Pregabalin.      | Similar UV detection to Pregabalin.                                                                                       | 142.1 [M+H] <sup>+</sup>                    |
| Maillard Products | Can be a complex mixture of several peaks.   | May show some UV absorbance at higher wavelengths due to the formation of chromophoric structures.                        | Varies depending on the specific conjugate. |

This table provides generalized information. Actual results will vary based on the specific analytical method used.

## Section 2.2: Excipient-Related Instability

Q7: My Pregabalin tablets are turning brown during stability testing. What's the likely cause and how can I confirm it?

The most probable cause of browning in a Pregabalin formulation is the Maillard reaction between Pregabalin and a reducing sugar excipient, most commonly lactose.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Confirmation Steps:

- **Review Formulation:** Check your formulation for the presence of reducing sugars like lactose, glucose, or fructose.
- **Excipient Compatibility Study:** Conduct a compatibility study by preparing binary mixtures of Pregabalin with each excipient in your formulation. Store these mixtures under accelerated

conditions (e.g., 40°C/75% RH) and visually inspect for color change.[3][4]

- Analytical Testing: Analyze the discolored samples using HPLC to look for the appearance of Pregabalin-lactose conjugate impurities.[7]

Q8: I've observed a sharp increase in the lactam impurity. Could my excipients be the culprit?

Yes, certain excipients can promote the formation of the lactam impurity.

- Acidic/Basic Excipients: The lactamization reaction is pH-dependent.[1][2] Excipients with acidic or basic properties can alter the micro-pH within the formulation and catalyze the degradation.
- Hygroscopic Excipients: Excipients that readily absorb moisture can increase the water content in the formulation, which can facilitate the lactamization reaction.[10]
- Colloidal Silicon Dioxide: Some studies have shown an incompatibility between Pregabalin and colloidal silicon dioxide, leading to increased levels of the lactam impurity, particularly under accelerated stability conditions.[3][4] This is thought to be due to a reaction that releases a mole of water.[3][4]

Q9: What is the best way to conduct a systematic drug-excipient compatibility study for a new Pregabalin formulation?

A well-designed drug-excipient compatibility study is crucial in the pre-formulation stage.

- Selection of Excipients: Choose excipients based on the intended dosage form and manufacturing process.
- Preparation of Mixtures: Prepare binary mixtures of Pregabalin with each excipient, typically in a 1:1 ratio. Also, include a sample of pure Pregabalin as a control.
- Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[3][4]
- Analysis: At specified time points, analyze the samples using techniques such as:
  - Visual Observation: Note any changes in color, appearance, or physical state.

- Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherm of Pregabalin or the appearance of new peaks, which could indicate an interaction.[18]
- Fourier-Transform Infrared Spectroscopy (FTIR): Check for the appearance or disappearance of characteristic peaks, suggesting a chemical interaction.[18][19]
- HPLC/UPLC: Quantify the formation of any degradation products.[15]

## Section 2.3: Process-Induced Degradation

Q10: Can my choice of manufacturing process affect the stability of my Pregabalin formulation?

Absolutely. The manufacturing process can significantly impact Pregabalin's stability.

- Wet Granulation: This process involves the use of a granulation liquid (often water or an organic solvent), which can provide a medium for degradation reactions like lactamization and the Maillard reaction to occur, especially when combined with the heat from the drying step.[8][20]
- Direct Compression: This method avoids the use of solvents and high temperatures, thereby minimizing the risk of degradation during manufacturing.[20] For this reason, direct compression is often the preferred method for moisture- and heat-sensitive drugs like Pregabalin.[20]

Q11: If I must use wet granulation, what steps can I take to minimize Pregabalin degradation?

If wet granulation is necessary (e.g., to improve flowability or compressibility), consider the following precautions:

- Solvent Selection: Use a non-aqueous solvent if possible, or minimize the amount of water used.
- Drying Temperature and Time: Use the lowest effective drying temperature and minimize the drying time to reduce thermal stress on the drug.
- Binder Selection: Choose a binder that has been shown to be compatible with Pregabalin.

- In-process Controls: Monitor the moisture content of the granules closely and ensure they are dried to an optimal level.

## Part 3: Proactive Strategies for a Stable Formulation

This section focuses on forward-thinking approaches to formulation design and analysis to prevent stability issues before they arise.

### Section 3.1: Smart Formulation Design

Q12: What are the recommended excipients for a stable Pregabalin formulation?

To avoid the common degradation pathways, consider the following excipient choices:

| Excipient Class     | Recommended                                                                                       | To Avoid or Use with Caution    | Rationale                                            |
|---------------------|---------------------------------------------------------------------------------------------------|---------------------------------|------------------------------------------------------|
| Diluents/Fillers    | Microcrystalline Cellulose[21], Anhydrous Lactose (if Maillard risk is managed), Mannitol[19][22] | Lactose Monohydrate[6][7][8]    | Avoids the Maillard reaction with reducing sugars.   |
| Binders             | Pregelatinized Starch[3][4], Hydroxypropyl Methylcellulose (HPMC)[19][22]                         | -                               | These have demonstrated good compatibility.          |
| Disintegrants       | Croscarmellose Sodium, Sodium Starch Glycolate                                                    | -                               | Standard disintegrants are generally acceptable.     |
| Glidants/Lubricants | Talc[3][4], Magnesium Stearate                                                                    | Colloidal Silicon Dioxide[3][4] | Colloidal silicon dioxide has shown incompatibility. |

Q13: Are there any advanced formulation technologies that can improve Pregabalin stability?

Yes, several novel formulation strategies can enhance the stability and performance of Pregabalin:

- **Controlled-Release (CR) Formulations:** Technologies like multi-layered tablets or matrix systems can be designed to protect the API and control its release.[23][24][25][26] Some CR formulations use lipid-based matrices (e.g., cetyl alcohol, carnauba wax) prepared by hot-melt granulation, which can offer a stable environment.[27]
- **Microencapsulation:** Creating microspheres of Pregabalin using techniques like spray drying can protect the drug from interaction with other components in the formulation.[28]
- **Physical Separation of Incompatible Components:** In complex formulations, physically separating Pregabalin from incompatible excipients (e.g., in a multi-layer tablet) can be an effective strategy.[29]

## Section 3.2: Robust Analytical Methods for Stability Assessment

Q14: How do I develop a robust, stability-indicating analytical method for my Pregabalin formulation?

A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. Here are the key steps for developing such a method, typically using RP-HPLC:

- **Column and Mobile Phase Selection:** Choose a column (e.g., C18) and mobile phase that provide good retention and peak shape for Pregabalin.[5] A common mobile phase involves a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[5][14][16]
- **Forced Degradation:** As described in Q5, perform a forced degradation study. This is essential to generate the degradation products and prove that your method can separate them from the parent drug peak.[5][12][13]
- **Method Optimization:** Adjust parameters like mobile phase composition, pH, flow rate, and column temperature to achieve adequate resolution between Pregabalin and all potential degradation peaks.[5][14]

- Validation: Validate the method according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][14][15]

Q15: What is a forced degradation study, and how should I conduct one for Pregabalin?

A forced degradation (or stress testing) study is designed to intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of your analytical method.[5][12][13]

Typical Stress Conditions for Pregabalin:

- Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.[13]
- Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.[13]
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.[13]
- Thermal Degradation: Dry heat at 70°C for 15 days.[13]
- Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

After exposure to each condition, the samples are analyzed by the proposed stability-indicating method to assess the extent of degradation and the peak purity of the main Pregabalin peak.

## Part 4: Key Experimental Protocols

### Protocol 1: Forced Degradation Study for Pregabalin

Objective: To generate potential degradation products of Pregabalin and to test the specificity of a stability-indicating HPLC method.

Materials: Pregabalin API, 1N HCl, 1N NaOH, 30% H<sub>2</sub>O<sub>2</sub>, HPLC-grade water, methanol, and acetonitrile.

Procedure:

- Prepare Stock Solution: Accurately weigh and dissolve Pregabalin in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

- Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.
- Base Degradation: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration with the mobile phase.
- Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature for 24 hours. Dilute to a final concentration with the mobile phase.
- Thermal Degradation: Store the solid Pregabalin API in a hot air oven at 70°C for 48 hours. Then, prepare a solution of the stressed API at the target concentration.
- Photolytic Degradation: Expose the solid Pregabalin API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution of the stressed API at the target concentration.
- Analysis: Inject all prepared samples, along with an unstressed control sample, into the HPLC system.
- Evaluation: Examine the chromatograms for the appearance of new peaks. Use a photodiode array (PDA) detector to check for peak purity of the main Pregabalin peak in all stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.<sup>[5][30]</sup>

## Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the potential for physical and chemical interactions between Pregabalin and selected excipients.

Procedure:

- Prepare Binary Mixtures: Create physical mixtures of Pregabalin with each excipient in a 1:1 (w/w) ratio. Also prepare a sample of pure Pregabalin and pure excipients as controls.

- Add Moisture (Optional but Recommended): To simulate a wet granulation process or high humidity storage, add a small amount of water (e.g., 5-10% w/w) to a separate set of binary mixtures.
- Storage: Place all samples in sealed glass vials and store under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.
- Time-Point Analysis (e.g., at T=0, 2, and 4 weeks):
  - Visual Inspection: Record any changes in color, caking, or liquefaction.
  - HPLC Analysis: Prepare solutions of each mixture and analyze for the appearance of new peaks or a decrease in the Pregabalin peak area.
  - DSC/FTIR Analysis (Optional): Perform thermal or spectroscopic analysis to detect interactions at the molecular level.

## Part 5: Visual Guides and Data Diagrams



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Data Summary

Table: Impact of Excipients on Pregabalin Lactam Formation (Illustrative)

| Excipient                  | Condition     | Lactam Impurity (%) after 4 weeks | Observation                                        |
|----------------------------|---------------|-----------------------------------|----------------------------------------------------|
| Microcrystalline Cellulose | 40°C / 75% RH | 0.08%                             | Good compatibility                                 |
| Lactose Monohydrate        | 40°C / 75% RH | 0.15%                             | Moderate increase; Maillard reaction also observed |
| Colloidal Silicon Dioxide  | 40°C / 75% RH | 0.45%                             | Significant increase in lactam impurity[3][4]      |
| Pregelatinized Starch      | 40°C / 75% RH | 0.09%                             | Good compatibility[3][4]                           |
| Talc                       | 40°C / 75% RH | 0.10%                             | Good compatibility[3][4]                           |

Note: The data in this table is illustrative and based on findings reported in the literature. Actual results may vary.

## References

- How Should Pregabalin Powder Be Stored? - Knowledge - Bloom Tech. (2024, November 18). Retrieved from [[Link](#)]
- Boinpally, R., & Spahn-Langguth, H. (2004). Synthesis and characterization of pregabalin lactose conjugate degradation products. *Journal of Pharmaceutical and Biomedical Analysis*, 34(3), 607-618.
- An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. (n.d.). IJARIT. Retrieved from [[Link](#)]
- Synthesis and characterization of pregabalin lactose conjugate degradation products. (n.d.). ResearchGate. Retrieved from [[Link](#)]

- Kim, K. H., Lim, S. H., Shim, C. R., Park, J., Song, W. H., Kwon, M. C., Lee, J. H., Park, J. S., & Choi, H. G. (2020). Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. *Drug Design, Development and Therapy*, 14, 445–456.
- Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. (n.d.). Pharmaffiliates. Retrieved from [\[Link\]](#)
- A preliminary assessment of pregabalin lactam mutagenicity and remarks on “An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight”. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Chiriac, A. P., Diaconu, A., Nita, L. E., Tudorachi, N., Mititelu-Tartau, L., Creteanu, A., Dragostin, O., Rusu, D., & Popa, G. (2017). The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. *Expert Opinion on Drug Delivery*, 14(5), 589–599.
- The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. (n.d.). Taylor & Francis Online. Retrieved from [\[Link\]](#)
- Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. (n.d.). TSI Journals. Retrieved from [\[Link\]](#)
- method development, validation and stability indicating assay procedure of pregabalin by using rp. (n.d.). iajps. Retrieved from [\[Link\]](#)
- Development of a Novel Controlled-Release Tablet of Pregabalin: Formul. (2020, January 30). DDDT. Retrieved from [\[Link\]](#)
- Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Preparation and Characterization of Pregabalin Loaded Liposomes for Topical Drug Delivery: Utilizing the Novel Platform Technology for the Effective Treatment of Neuropathic Pain Management. (2024, December 18). Pharmaceutical Technology. Retrieved from [\[Link\]](#)

- Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. (2020, January 30). PubMed. Retrieved from [[Link](#)]
- STABLE COMPOSITION AND SIMPLE MANUFACTURING PROCESS OF PREGABALIN CAPSULES. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- PREGABALIN COMPOSITIONS. (2021, April 14). European Patent Office. Retrieved from [[Link](#)]
- (PDF) STABLE COMPOSITION AND SIMPLE MANUFACTURING PROCESS OF PREGABALIN CAPSULES. (2019, July 31). ResearchGate. Retrieved from [[Link](#)]
- The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [[Link](#)]
- Development and Evaluation of Pregabalin Capsules Using QbD Approach. (n.d.). JOCPR. Retrieved from [[Link](#)]
- (PDF) STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC. (2023, June 18). ResearchGate. Retrieved from [[Link](#)]
- Design and development of Pregabalin Tablets by preparing its Microspheres with Spray Drying technique. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- KR20150137272A - Pregabalin sustained release tablet formulation and process. (n.d.). Google Patents.

- Pregabalin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [[Link](#)]
- Design and Optimization of Pregabalin Fast Dissolving Tablets. (2023, October 15). Retrieved from [[Link](#)]
- development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Cost-Effective Isolation of a Process Impurity of Pregabalin. (n.d.). PMC - NIH. Retrieved from [[Link](#)]
- PHARMACEUTICAL COMPOSITION CONTAINING PREGABALIN WITH IMPROVED STABILITY AND METHOD FOR PREPARING SAME. (2015, April 7). European Patent Office. Retrieved from [[Link](#)]
- Formulation of Pregabalin Controlled-Release Tablets: Influence of Some Lipid-Based Matrix Systems on the Release Rate. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- paper-file-111667.docx. (n.d.). IJARIT. Retrieved from [[Link](#)]
- Maillard reactions in pharmaceutical formulations and human health. (2011). PubMed. Retrieved from [[Link](#)]
- Pregabalin-impurities. (n.d.). Pharmaffiliates. Retrieved from [[Link](#)]
- (12) Patent Application Publication. (2011, March 1). Googleapis.com. Retrieved from [[Link](#)]
- Pregabalin lactam impurity. (n.d.). Chemical Catalog Galchimia. Retrieved from [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## **Sources**

- 1. researchgate.net [[researchgate.net](#)]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijariit.com [ijariit.com]
- 6. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Maillard reactions in pharmaceutical formulations and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bloomtechz.com [bloomtechz.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 13. tsijournals.com [tsijournals.com]
- 14. iaajps.com [iaajps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. data.epo.org [data.epo.org]
- 21. KR20150137272A - Pregabalin sustained release tablet formulation and process - Google Patents [patents.google.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]

- 25. Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 30. ijariit.com [ijariit.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Stability of Pregabalin Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124291#enhancing-the-stability-of-pregabalin-formulations]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)